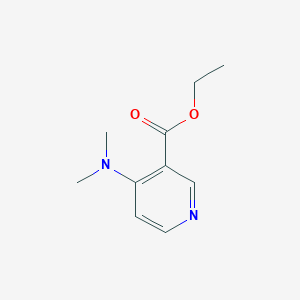

Ethyl 4-(dimethylamino)nicotinate

Descripción

Ethyl 4-(dimethylamino)nicotinate is a nicotinic acid derivative featuring a pyridine ring substituted with a dimethylamino group at the 4-position and an ethyl ester group at the 3-position. This compound is structurally related to co-initiators used in photopolymerization systems, where its dimethylamino group enhances electron transfer efficiency.

Propiedades

IUPAC Name |

ethyl 4-(dimethylamino)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-4-14-10(13)8-7-11-6-5-9(8)12(2)3/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFUAUCNZAUGWCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN=C1)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Structural Variations and Substituent Effects

Ethyl 4-(dimethylamino)nicotinate belongs to a family of substituted nicotinates and benzoates. Key structural analogs and their substituent-driven properties are summarized below:

Substituent Impact :

- Electron-donating groups (e.g., dimethylamino) enhance reactivity in photopolymerization by facilitating electron transfer .

- Bulkier substituents (e.g., acetyl-oxononenyl in monasnicotinates) reduce solubility but increase structural complexity, as seen in NMR studies .

- Hydroxyl groups (e.g., Ethyl 4-hydroxy-2-methylnicotinate) introduce hydrogen bonding, affecting crystallization and stability .

Reactivity in Polymerization Systems

Ethyl 4-(dimethylamino)nicotinate shares functional similarities with ethyl 4-(dimethylamino)benzoate, a benchmark co-initiator. Key findings from resin studies include:

- Degree of Conversion: Ethyl 4-(dimethylamino)benzoate achieves ~75% conversion in resins, outperforming 2-(dimethylamino)ethyl methacrylate (~60%) due to superior electron-donating capacity .

- Co-initiator Synergy: Diphenyliodonium hexafluorophosphate (DPI) boosts reactivity in methacrylate-based systems but has minimal effect on benzoate derivatives, highlighting the dimethylamino group’s inherent efficiency .

- Physical Properties: Resins with ethyl 4-(dimethylamino)benzoate exhibit higher flexural strength (85–95 MPa) compared to methacrylate analogs (70–80 MPa), suggesting nicotinate derivatives may follow similar trends .

Spectroscopic Characterization

Structural elucidation of analogs like monasnicotinates B–D relies on advanced NMR techniques:

- COSY and HMBC: Used to confirm substitution patterns on the pyridine ring, such as prop-1-enyl and acetyl-oxononenyl groups in monasnicotinates .

- NOESY: Detects spatial proximity of protons, critical for assigning stereochemistry in complex substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.